molecular formula C28H22FNO6 B15024330 2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15024330
M. Wt: 487.5 g/mol
InChI Key: IVTVPNLCGPMOJL-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno[2,3-c]pyrrole-3,9-dione class, characterized by a fused chromene-pyrrole-dione core. Key structural features include:

  • 7-Fluoro substitution: Enhances electronegativity and metabolic stability compared to alkyl groups.
  • 1-(4-Propoxyphenyl): A propoxy-substituted phenyl group, increasing lipophilicity and influencing pharmacokinetics.

The molecular formula is C₂₈H₂₂FNO₆ (calculated average mass: 487.47 g/mol).

Properties

Molecular Formula

C28H22FNO6

Molecular Weight

487.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-7-fluoro-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H22FNO6/c1-2-11-33-19-7-4-17(5-8-19)25-24-26(31)20-13-18(29)6-10-21(20)36-27(24)28(32)30(25)14-16-3-9-22-23(12-16)35-15-34-22/h3-10,12-13,25H,2,11,14-15H2,1H3

InChI Key

IVTVPNLCGPMOJL-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=C(C3=O)C=C(C=C6)F

Origin of Product

United States

Preparation Methods

Multicomponent Reaction (MCR) Approach

The one-pot MCR strategy is a cornerstone for constructing the chromeno[2,3-c]pyrrole core. As demonstrated by Zhang et al., methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate (1 ) reacts with 4-propoxyphenylaldehyde (2 ) and 1,3-benzodioxol-5-ylmethylamine (3 ) in ethanol under acidic conditions (Scheme 1).

Procedure :

  • 1 (1.0 equiv), 2 (1.1 equiv), and 3 (1.0 equiv) are dissolved in ethanol with 1% acetic acid.
  • The mixture is refluxed at 80°C for 20 hours, monitored by TLC.
  • The crude product is crystallized from ethanol, yielding the target compound (43–72%).

Key Parameters :

  • Solvent : Ethanol enhances solubility of intermediates.
  • Acid Catalyst : Acetic acid promotes imine formation and cyclization.
  • Temperature : Prolonged reflux ensures complete ring closure.

Advantages :

  • High atom economy and reduced purification steps.
  • Scalable to gram quantities (≥5 g) with consistent yields.

Stepwise Cyclization via Dieckmann Condensation

For precise control over regiochemistry, a stepwise approach using Dieckmann condensation is employed (Scheme 2):

Step 1: Formation of β-Aminoester

  • Benzylamine reacts with ethyl acrylate in the presence of Cu(OAc)₂ to yield β-aminoester 4 (47–57%).

Step 2: Cyanoacetamide Coupling

  • 4 is coupled with cyanoacetic acid using DCC/HOBt, forming tertiary cyanoacetamide 5 (46–63%).

Step 3: Dihydropyridone Formation

  • 5 undergoes Dieckmann condensation with Amberlyst A-26 resin, yielding 6 (55–64%).

Step 4: Methylation and Cyclization

  • Methylation of 6 with dimethyl sulfate/NaH produces 7 , which undergoes heterocyclization to form the chromeno-pyrrole core (8 ) (20–67%).

Modifications for Target Compound :

  • Fluorination : Introduce fluorine at C7 via electrophilic fluorination (Selectfluor®) prior to cyclization.
  • Benzodioxole Incorporation : Alkylate the pyrrole nitrogen with 1,3-benzodioxol-5-ylmethyl bromide using NaH/DMF.

Palladium-Catalyzed Cross-Coupling

Late-stage functionalization via Suzuki-Miyaura coupling enables modular synthesis (Scheme 3):

Step 1: Bromination of Chromeno-Pyrrole Core

  • Lithiation of 8 at C1 followed by quenching with NBS yields bromo-derivative 9 .

Step 2: Suzuki Coupling

  • 9 reacts with 4-propoxyphenylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane, 90°C), affording 10 (68–82%).

Optimization Insights :

  • Ligand Effects : Biphenyl ligands (e.g., SPhos) improve coupling efficiency.
  • Solvent : Dioxane minimizes side reactions compared to DMF.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Multicomponent 43–72 >95 One-pot simplicity Limited substrate scope
Stepwise 20–67 85–90 Regiochemical control Multistep, low overall yield
Cross-Coupling 68–82 >98 Modular functionalization Requires pre-functionalized intermediates

Functional Group Transformations

Introducing the 7-Fluoro Substituent :

  • Directed ortho-metalation (DoM) of chromene precursors with LDA, followed by quenching with NFSI, installs fluorine regioselectively (Scheme 4).

Benzodioxol-5-ylmethyl Group Installation :

  • Alkylation of pyrrole nitrogen with 1,3-benzodioxol-5-ylmethyl mesylate (K₂CO₃, DMF, 60°C) proceeds in 75–88% yield.

Industrial-Scale Considerations

Process Optimization :

  • Crystallization : Use heptane/ethyl acetate (3:1) for high-purity recovery (≥99.5%).
  • Catalyst Recycling : Pd/C from coupling steps is recoverable via filtration, reducing costs.

Environmental Metrics :

  • E-Factor : MCR route achieves 8.2 vs. 14.5 for stepwise synthesis.
  • Solvent Recovery : Ethanol is distilled and reused (≥90% efficiency).

Emerging Methodologies

Photocatalytic C–H Functionalization :

  • Visible-light-mediated alkylation using Ru(bpy)₃²⁺ reduces reliance on pre-functionalized reagents (early-stage research).

Flow Chemistry :

  • Continuous flow systems enhance reaction consistency (residence time = 30 min, yield = 78%).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient pyrrole-2,5-dione core facilitates nucleophilic substitution, particularly at the C-3 and C-9 carbonyl positions.

Reaction Conditions Outcome Yield Source
Hydrolysis (C-3/C-9)NaOH (1M), H<sub>2</sub>O/EtOH (1:1), 80°C, 4hFormation of dicarboxylic acid derivative via ring opening72%
Amination (C-3)NH<sub>3</sub> (gas), THF, 25°C, 12hSubstitution of carbonyl oxygen with amine group, yielding imide analog65%

Key Findings :

  • Hydrolysis is regioselective, favoring C-9 due to steric hindrance at C-3 .

  • Amine nucleophiles require anhydrous conditions to avoid competing hydrolysis.

Electrophilic Aromatic Substitution (EAS)

The benzodioxole and propoxyphenyl groups direct electrophilic attacks to meta/para positions.

Reaction Conditions Outcome Yield Source
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 2hNitro group introduced at C-5 of benzodioxole ring58%
Halogenation (Br<sub>2</sub>)FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, 25°C, 6hBromination at C-4 of propoxyphenyl moiety63%

Key Findings :

  • Nitration occurs exclusively on the benzodioxole ring due to its electron-donating methylenedioxy group .

  • Bromination under Friedel-Crafts conditions avoids degradation of the pyrrole-dione core.

Oxidation-Reduction Reactions

The chromeno-pyrrole system undergoes redox transformations at the dihydrochromene moiety.

Reaction Conditions Outcome Yield Source
Oxidation (CrO<sub>3</sub>)CrO<sub>3</sub>/AcOH, 50°C, 3hConversion of dihydrochromene to fully aromatic chromone derivative68%
Reduction (NaBH<sub>4</sub>)NaBH<sub>4</sub>, MeOH, 0°C, 1hSelective reduction of C-9 carbonyl to hydroxyl group81%

Key Findings :

  • Chromium-based oxidants are more effective than MnO<sub>2</sub> for aromatization.

  • Borohydride reduction retains the pyrrole-2,5-dione ring integrity .

Cycloaddition and Ring-Opening Reactions

The conjugated dihydrochromene system participates in [4+2] cycloadditions.

Reaction Conditions Outcome Yield Source
Diels-Alder (with maleic anhydride)Toluene, reflux, 12hFormation of bicyclic adduct at C-6/C-7 of dihydrochromene55%
Acid-catalyzed ring openingHCl (conc.), EtOH, 70°C, 8hCleavage of benzodioxole ring to form catechol derivative77%

Key Findings :

  • Diels-Alder reactivity is temperature-dependent, favoring endo transition states.

  • Strong acids hydrolyze the methylenedioxy group without affecting the pyrrole-dione .

Functional Group Interconversion

The propoxy side chain and fluorine substituent enable further derivatization.

Reaction Conditions Outcome Yield Source
O-Dealkylation (propoxy group)BBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, -78°C, 1hConversion of propoxy to phenolic -OH group89%
Fluorine displacement (SNAr)KOH, DMSO, 120°C, 24hReplacement of fluorine with methoxy group42%

Key Findings :

  • BBr<sub>3</sub> selectively cleaves the propoxy group without disrupting the benzodioxole.

  • Fluorine displacement occurs only under harsh conditions due to its strong C-F bond .

Catalytic Modifications

Transition metal catalysts enable cross-coupling and hydrogenation.

Reaction Conditions Outcome Yield Source
Suzuki-Miyaura (C-7 position)Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, dioxane, 90°C, 8hIntroduction of aryl groups at C-7 via boronic acid coupling60%
Hydrogenation (dihydrochromene)H<sub>2</sub> (1 atm), Pd/C, EtOAc, 25°C, 6hSaturation of dihydrochromene to tetrahydrochromene85%

Key Findings :

  • Suzuki coupling is regioselective for the C-7 position, which is electronically activated.

  • Hydrogenation preserves stereochemistry at the pyrrole-dione junction.

Scientific Research Applications

2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, in anticancer studies, it has been shown to induce apoptosis in cancer cells through various pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

A comparative analysis of structurally related chromeno-pyrrole-dione derivatives is provided below:

Compound Name Molecular Formula Avg. Mass (g/mol) Substituents Key Features
2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (Target) C₂₈H₂₂FNO₆ 487.47 7-Fluoro, 1-(4-propoxyphenyl), 2-(1,3-benzodioxol-5-ylmethyl) High lipophilicity (propoxy), fluorinated for stability
2-(1,3-Benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione C₂₇H₂₁NO₆ 455.47 7-Methyl, 1-(3-methoxyphenyl), 2-(1,3-benzodioxol-5-ylmethyl) Moderate lipophilicity (methoxy), methyl for steric bulk
Chromafenozide (Reference: Pesticide Chemicals Glossary ) C₂₃H₂₈N₂O₄ 396.48 Hydrazide-linked benzoyl and tert-butyl groups, chromene core Insect growth regulator (ecdysone agonist)

Substituent Effects and Hypothesized Activity

  • Fluorine vs. Methyl at Position 7: The 7-fluoro substituent in the target compound replaces the 7-methyl group in the analog from . Fluorine’s electronegativity may enhance dipole interactions in biological targets, improving binding affinity. Conversely, methyl groups contribute steric bulk but lack polarity.
  • Propoxyphenyl vs. Methoxyphenyl at Position 1: The 4-propoxyphenyl group (C₃H₇O) in the target compound increases lipophilicity (logP ~4.2 estimated) compared to 3-methoxyphenyl (logP ~2.1). This could enhance membrane permeability but may reduce aqueous solubility.
  • Benzodioxolylmethyl (Common Substituent) :

    • Shared in both compounds, this group provides rigidity and aromaticity, favoring planar interactions with hydrophobic enzyme pockets or receptors.

Activity Insights from Structural Analogues

  • Chromafenozide (C₂₃H₂₈N₂O₄): A non-competitive ecdysone agonist used as an insecticide.
  • Hypothesized Target Activity : The target compound’s fluorinated and lipophilic substituents suggest possible applications in pest control (e.g., fungal or insect targets) or as a kinase inhibitor, though empirical validation is required.

Biological Activity

Overview of the Compound

The compound “2-(1,3-Benzodioxol-5-ylmethyl)-7-fluoro-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” belongs to a class of organic compounds that often exhibit significant biological activities. Compounds with similar structural motifs frequently demonstrate potential therapeutic effects in various fields, including oncology, neurology, and infectious diseases.

Structural Characteristics

The compound features:

  • A benzodioxole moiety, which is known for its role in enhancing bioactivity.
  • A fluorine atom , which can influence pharmacokinetics and receptor interactions.
  • A propoxyphenyl group that may enhance lipophilicity and cellular uptake.

Anticancer Properties

Many compounds with similar structures have been studied for their anticancer properties. For instance:

  • In vitro studies have shown that derivatives of chromeno-pyrrole compounds can induce apoptosis in cancer cells through various mechanisms such as the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Study : A study on a related chromeno-pyrrole compound demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7) with an IC50 value in the low micromolar range.

Antimicrobial Activity

Compounds containing benzodioxole units have exhibited antimicrobial properties:

  • Mechanism : These compounds often disrupt bacterial cell membranes or inhibit key enzymatic pathways.
  • Research Findings : In a study evaluating various benzodioxole derivatives, some were found to be effective against both Gram-positive and Gram-negative bacteria.

Neuroprotective Effects

Certain derivatives have shown promise in neuroprotection:

  • Studies indicate that these compounds can reduce oxidative stress and inflammation in neuronal cells.
  • Case Study : Research involving a structurally similar compound reported neuroprotective effects in models of Alzheimer’s disease by inhibiting acetylcholinesterase activity and reducing amyloid-beta aggregation.

Data Summary

Activity TypeMechanism of ActionReference Studies
AnticancerInduction of apoptosis, caspase activation[Study on chromeno-pyrrole derivatives]
AntimicrobialDisruption of cell membranes[Evaluation of benzodioxole derivatives]
NeuroprotectiveReduction of oxidative stress[Research on neuroprotective effects]

Q & A

Q. Table 1: Example Optimization Parameters for Chromeno-Pyrrole-Dione Synthesis

VariableRange TestedOptimal Condition (Yield)Reference
Temperature60–120°C100°C (82%)
SolventDMF, THF, AcetonitrileDMF (78%)
Catalyst (ZnCl₂)0.1–1.0 eq.0.5 eq. (85%)

Basic: What spectroscopic techniques are essential for characterizing this compound’s structural integrity?

Methodological Answer:
Critical techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., benzodioxole methyl, fluoro, and propoxyphenyl groups). Anomalies in aromatic proton splitting may indicate regiochemical inconsistencies .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₂₈H₂₁FNO₆) and isotopic distribution.
  • X-ray Crystallography : Resolves ambiguities in dihydrochromeno-pyrrole-dione ring conformation and stereoelectronic effects .

Advanced: How can computational quantum chemistry guide the design of derivatives with enhanced bioactivity?

Methodological Answer:
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and regioselectivity in electrophilic substitutions. For instance, ICReDD’s reaction path search methods combine quantum chemical calculations with machine learning to identify energetically favorable intermediates and transition states . Molecular docking simulations (e.g., AutoDock Vina) can model interactions with biological targets (e.g., kinase enzymes), prioritizing derivatives with optimal binding affinities .

Advanced: How do structural modifications (e.g., fluorination, benzodioxole substitution) impact photophysical properties?

Methodological Answer:
Fluorination at the 7-position increases electron-withdrawing effects, red-shifting absorption/emission spectra. Benzodioxole groups enhance π-conjugation, as shown in UV-Vis studies of analogous chromeno-pyrrole-diones (λₐᵦₛ ≈ 350–400 nm) . Time-Dependent DFT (TD-DFT) simulations correlate substituent effects with excited-state behavior, guiding applications in optoelectronics or fluorescence-based assays.

Q. Table 2: Photophysical Properties of Analogous Derivatives

Substituentλₐᵦₛ (nm)Fluorescence Quantum YieldReference
7-Fluoro3850.45
Benzodioxol-5-ylmethyl3980.62

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound class?

Methodological Answer:
Discrepancies often arise from assay variability (e.g., cell line differences, concentration ranges). A meta-analysis approach standardizes data by:

Normalizing activity metrics (e.g., IC₅₀ values) across studies.

Applying multivariate regression to isolate substituent-specific effects.

Validating findings via orthogonal assays (e.g., enzymatic vs. cell-based) .
For example, fluoro-substituted derivatives may show conflicting kinase inhibition due to solvent-dependent conformational changes, requiring crystallographic validation .

Advanced: What methodologies are recommended for studying metabolic stability in vitro?

Methodological Answer:

  • Hepatocyte Microsomal Assays : Incubate the compound with NADPH-fortified liver microsomes, monitoring degradation via LC-MS/MS.
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess competitive/non-competitive inhibition.
  • Computational ADMET Predictors : Tools like SwissADME predict metabolic hotspots (e.g., propoxyphenyl O-dealkylation) for targeted derivatization .

Advanced: How can reaction engineering principles improve scalability of the synthesis?

Methodological Answer:
Scale-up challenges include exothermic cyclization steps and solvent recovery. Membrane separation technologies (e.g., nanofiltration) purify intermediates efficiently, while continuous-flow reactors enhance heat/mass transfer . Process simulation software (e.g., Aspen Plus) models kinetic parameters to optimize residence time and minimize byproducts .

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